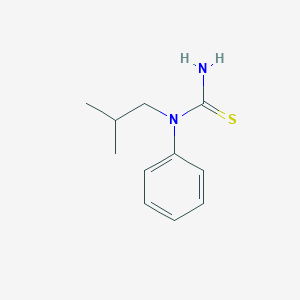

N-(2-Methylpropyl)-N-phenylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

215712-03-1 |

|---|---|

Molecular Formula |

C11H16N2S |

Molecular Weight |

208.33 g/mol |

IUPAC Name |

1-(2-methylpropyl)-1-phenylthiourea |

InChI |

InChI=1S/C11H16N2S/c1-9(2)8-13(11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,14) |

InChI Key |

GZMITEYAUOVBFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C1=CC=CC=C1)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Methylpropyl N Phenylthiourea and Its Analogs

Established Synthetic Routes and Mechanistic Aspects of Formation

Traditional methods for forming the thiourea (B124793) backbone are well-documented, reliable, and widely practiced. These routes provide a fundamental basis for accessing a wide array of thiourea derivatives.

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. mdpi.com For N-(2-Methylpropyl)-N-phenylthiourea, this can be achieved via two equivalent pathways:

The reaction of phenyl isothiocyanate with 2-methylpropylamine (isobutylamine).

The reaction of 2-methylpropyl isothiocyanate with aniline (B41778).

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This reaction is typically efficient and proceeds under mild conditions, often at room temperature. The process is generally high-yielding and chemoselective, making it a preferred route for creating unsymmetrical thioureas. organic-chemistry.org

When the required isothiocyanates are not commercially available or are unstable, alternative synthetic routes are employed. A common method involves the use of carbon disulfide, which reacts with an amine to form a dithiocarbamate (B8719985) salt intermediate. mdpi.comnih.gov This intermediate can then be treated to yield the target thiourea. For instance, reacting an amine with carbon disulfide can produce a dithiocarbamate salt, which upon reaction with another amine, yields the thiourea. mdpi.comnih.gov

Another sophisticated approach utilizes thiocarbamoyl benzotriazoles as stable, easy-to-handle equivalents of isothiocyanates. nih.govrsc.org These reagents can react with amines under controlled conditions to produce thioureas, offering a safer alternative to volatile or toxic isothiocyanates. nih.govpsu.edu

Catalysis plays a significant role in modern thiourea synthesis. Thiourea derivatives themselves, particularly N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's catalyst), can act as potent hydrogen-bond donor organocatalysts. researchgate.netwikipedia.org These catalysts activate electrophiles, such as carbonyls and imines, facilitating various organic transformations. researchgate.netchemrxiv.orgacs.org The catalytic activity stems from the ability of the thiourea N-H protons to form strong hydrogen bonds with substrates, enhancing their reactivity. wikipedia.orgacs.org

Novel Synthetic Approaches and Environmentally Benign Techniques

In response to the growing demand for sustainable chemical processes, several novel and environmentally friendly methods for thiourea synthesis have been developed. These techniques aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Adherence to green chemistry principles is evident in several modern synthetic protocols. One such approach is the use of water as a reaction medium. mdpi.com "On-water" synthesis leverages the unique properties of water to accelerate reaction rates and simplify product isolation, often by simple filtration, thus avoiding toxic volatile organic compounds (VOCs). organic-chemistry.org

Another green strategy involves the use of deep eutectic solvents (DES), which can serve as both the reaction medium and the catalyst. rsc.orgresearchgate.net These solvents are typically biodegradable, non-toxic, and can often be recycled and reused multiple times with no significant loss in activity, making them an attractive alternative to conventional organic solvents. rsc.orgresearchgate.net Furthermore, mechanochemical synthesis, or ball milling, offers a completely solvent-free option, where mechanical force is used to initiate reactions between solid reagents, leading to quantitative yields and minimal waste. nih.govrsc.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of thiourea derivatives. nih.govrsc.org By using microwave irradiation, reaction times can be dramatically reduced from several hours to mere minutes, often with improved yields and purity compared to conventional heating methods. nih.govnih.govresearchgate.net This technique has been successfully applied to the parallel synthesis of libraries of N,N'-disubstituted thioureas. nih.gov

Solvent-free reaction conditions are another hallmark of modern synthetic chemistry. researchgate.net These methods, often coupled with microwave irradiation or mechanochemistry, eliminate the need for potentially harmful solvents, simplifying workup procedures and reducing environmental impact. nih.govrsc.org For example, symmetrical disubstituted thioureas can be synthesized by heating thiourea with aromatic amines in a conventional microwave oven without any solvent. rsc.org

Derivatization Strategies and Structural Modifications of the this compound Scaffold

The this compound scaffold is a versatile platform for structural modification and derivatization. By systematically altering the substituents on the nitrogen atoms, chemists can fine-tune the molecule's physicochemical and biological properties.

Libraries of N,N'-disubstituted thiourea analogs are often synthesized to explore structure-activity relationships (SAR) for various biological targets. For example, modifications of the thiourea scaffold have been instrumental in developing inhibitors for enzymes like nitric oxide synthase (nNOS and iNOS). rsc.org Research has shown that thiourea derivatives can exhibit greater inhibitory potential than their urea (B33335) counterparts for these enzymes. rsc.org

Similarly, structural modifications of N-aryl piperazine (B1678402) derivatives incorporating a thiourea moiety have been explored to develop selective ligands for serotonin (B10506) receptors, such as the 5-HT1A receptor. nih.govresearchgate.net These studies involve making systematic changes to different parts of the molecule to enhance affinity and selectivity for the target receptor, which is crucial for the development of new therapeutic agents. nih.gov The synthetic accessibility and the modular nature of the isothiocyanate-amine condensation reaction make the thiourea scaffold particularly suitable for such derivatization and optimization efforts.

Introduction of Varied Substituents on Phenyl and Alkyl Moieties

The fundamental synthesis of N,N'-disubstituted thioureas, including this compound, typically involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. In this case, the synthesis would proceed via the reaction of phenyl isothiocyanate with 2-methylpropylamine (isobutylamine).

To introduce varied substituents on the phenyl ring, a common strategy is to start with a substituted aniline. The substituted aniline can be converted to the corresponding substituted phenyl isothiocyanate, which is then reacted with 2-methylpropylamine. Alternatively, a substituted aniline can be reacted with a thiophosgene (B130339) equivalent to generate the isothiocyanate in situ, followed by the addition of 2-methylpropylamine. A Russian patent describes a general method for producing N-phenylthiourea derivatives of a general formula where the alkyl group (R1) can be 2-methylpropyl, and the phenyl ring can bear a halogen substituent (R2). ijcrt.org This patent suggests the reaction of a corresponding isothiocyanate with an amine in an anhydrous inert organic solvent. ijcrt.org

The introduction of substituents on the 2-methylpropyl (isobutyl) moiety is less commonly documented for this specific class of compounds. In theory, this could be achieved by starting with a substituted 2-methylpropylamine derivative. However, the synthesis of such substituted branched amines can be more complex than the synthesis of substituted anilines.

While general principles of organic synthesis allow for the theoretical design of various analogs, specific published examples with detailed experimental data for a series of this compound analogs with diverse substituents on both moieties are not extensively documented in publicly accessible scientific literature.

Synthesis of this compound Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. Such studies involve the synthesis of a series of analogs with systematic structural modifications and the subsequent evaluation of their biological effects. For this compound, a comprehensive SAR study would involve the preparation of analogs with a variety of substituents on the phenyl ring (e.g., electron-donating and electron-withdrawing groups at the ortho, meta, and para positions) and modifications to the 2-methylpropyl group.

Despite the established importance of thiourea derivatives in various biological contexts, including antimicrobial and enzyme inhibitory activities, specific SAR studies focused on this compound are not prominently featured in the available literature. Research on other thiourea derivatives has demonstrated that the nature and position of substituents on the aromatic rings can significantly influence their biological activity. For instance, studies on other N-phenylthiourea derivatives have explored the effects of halogen and alkyl substitutions. ijcrt.org However, a dedicated data set for a series of this compound analogs is not available to construct a detailed SAR analysis.

Advanced Structural Elucidation and Conformational Analysis of N 2 Methylpropyl N Phenylthiourea

High-Resolution Spectroscopic Analyses for Conformational Insights

Spectroscopic methods are fundamental to confirming the chemical identity and exploring the conformational dynamics of N-(2-Methylpropyl)-N-phenylthiourea in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Expected ¹H and ¹³C NMR Spectral Features: The ¹H NMR spectrum is expected to show distinct signals corresponding to the isobutyl and phenyl moieties. The aromatic protons of the phenyl group would likely appear as a complex multiplet in the range of 7.0-7.6 ppm, similar to the phenyl signals observed in N-phenylthiourea. nih.govchemicalbook.com The protons of the isobutyl group would present a characteristic pattern: a doublet for the two equivalent methyl groups, a nonet (or multiplet) for the single methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen atom. The N-H protons are expected to appear as broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is a key indicator and is expected to resonate at a significantly downfield shift, typically in the range of 180-185 ppm. Aromatic carbons would appear between 120-140 ppm, while the aliphatic carbons of the isobutyl group would be found in the upfield region (20-60 ppm).

Interactive Table: Expected NMR Assignments for this compound

| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |

| Phenyl | C-H (ortho, meta, para) | ~7.0 - 7.6 | ~120 - 130 | Multiplet |

| Phenyl | C (ipso) | - | ~135 - 140 | - |

| Thiourea (B124793) | N-H | Variable (broad) | - | Singlet |

| Thiourea | C=S | - | ~180 - 185 | - |

| Isobutyl | -CH₂- | ~3.0 - 3.5 | ~50 - 60 | Doublet / Triplet (t) |

| Isobutyl | -CH- | ~1.8 - 2.2 | ~25 - 35 | Multiplet |

| Isobutyl | -CH₃ | ~0.9 - 1.1 | ~15 - 25 | Doublet |

Advanced NMR Techniques:

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are crucial for confirming the presence of key structural features and studying intermolecular interactions like hydrogen bonding.

Key Expected Vibrational Modes:

N-H Stretching: Bands in the region of 3100-3400 cm⁻¹ would correspond to the stretching vibrations of the N-H groups. The position and shape of these bands can indicate the extent of hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group would appear just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretch is a characteristic vibration for thioureas. This band is expected to appear in the 1240-1260 cm⁻¹ region and is often coupled with C-N stretching modes.

C-N Stretching and N-H Bending: These vibrations contribute to a complex pattern in the fingerprint region (below 1600 cm⁻¹).

Interactive Table: Expected FTIR/Raman Vibrational Assignments

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Thiourea (N-H) | 3100 - 3400 |

| C-H Stretch (Aromatic) | Phenyl (C-H) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Isobutyl (C-H) | 2850 - 3000 |

| C=C Ring Stretch | Phenyl Ring | 1450 - 1600 |

| N-H Bend | Thiourea (N-H) | 1500 - 1650 |

| C=S Stretch | Thiourea (C=S) | 1240 - 1260 |

| C-N Stretch | Thiourea (C-N) | 1300 - 1450 |

The combined use of FTIR and Raman spectroscopy is advantageous as some vibrational modes may be more active in one technique than the other, providing a more complete vibrational profile of the molecule.

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy levels. For this compound, the spectrum is expected to be dominated by transitions involving the phenyl ring and the thiocarbonyl group.

Expected Electronic Transitions:

π → π Transitions:* Strong absorption bands, likely in the 250-280 nm range, are expected due to π → π* transitions within the aromatic system of the phenyl group.

n → π Transitions:* A weaker absorption band at a longer wavelength, potentially above 300 nm, could be attributed to the n → π* transition of the non-bonding electrons on the sulfur atom of the thiocarbonyl group. The position of this band can be sensitive to the solvent polarity.

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopy provides clues about connectivity and conformation, only X-ray crystallography can deliver a definitive, high-resolution picture of the molecular structure and its arrangement in the solid state.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide precise atomic coordinates. This analysis would unambiguously determine:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=S, C-N, C-C) and angles, confirming the molecular geometry.

Molecular Conformation: The dihedral angles defining the orientation of the phenyl and isobutyl groups relative to the planar thiourea moiety. This would reveal whether the molecule adopts a syn or anti conformation and the degree of twisting.

Crystal Packing and Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice. It would identify and characterize intermolecular hydrogen bonds, such as the common N-H···S interactions that often form dimers or extended chains in thiourea derivatives.

The conformational flexibility of the isobutyl group and the hydrogen bonding capabilities of the thiourea unit make this compound a candidate for polymorphism and co-crystallization.

Polymorphism: This compound may exist in different crystalline forms, known as polymorphs, where the molecules pack in distinct arrangements. These different forms can arise from variations in crystallization conditions (e.g., solvent, temperature) and may exhibit different physical properties. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are key techniques for identifying and characterizing different polymorphic forms.

Co-crystallization: Co-crystallization is a technique used to create new solid forms by combining the target molecule with a second, pharmaceutically acceptable molecule (a coformer). sigmaaldrich.com For this compound, coformers containing hydrogen bond acceptors (e.g., carboxylic acids, amides) could be selected to interact with the N-H donors of the thiourea group. This can be a strategy to modify physical properties like solubility and stability. Techniques like slurry crystallization or mechanochemical grinding could be employed to screen for and produce co-crystals. sigmaaldrich.com

Theoretical and Computational Chemistry Investigations of N 2 Methylpropyl N Phenylthiourea

Quantum Chemical Calculations of Electronic and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. In this process, the forces on each atom are calculated and minimized until the structure reaches its lowest energy state on the potential energy surface.

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental parameters. While often less accurate than DFT for a given computational cost, they provide a foundational understanding of electronic structure. frontiersin.org For thiourea (B124793) systems, DFT methods are generally preferred for their superior handling of electron correlation.

Table 1: Representative Geometric Parameters Calculated with DFT for Thiourea Derivatives Note: This table is illustrative, showing typical parameters expected for N-(2-Methylpropyl)-N-phenylthiourea based on calculations of related compounds.

| Parameter | Bond | Expected Length (Å) |

| Bond Length | C=S | ~1.68 |

| Bond Length | C-N (Phenyl) | ~1.42 |

| Bond Length | C-N (Isobutyl) | ~1.38 |

| Bond Length | N-H | ~1.01 |

| Dihedral Angle | Phenyl-N-C=S | Defines rotational conformation |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for describing a molecule's chemical reactivity and electronic properties. rsc.orgchemrxiv.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized over the sulfur atom and the phenyl ring, while the LUMO would also involve the thiocarbonyl group (C=S).

Table 2: Illustrative FMO Data from DFT Calculations on Phenylthiourea (B91264) Analogues Data based on studies of related thiourea compounds. researchgate.net

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| N-phenylthiourea | -6.2 | -1.5 | 4.7 |

| N-phenylselenourea | -5.9 | -1.8 | 4.1 |

These values indicate the relative reactivity and stability. The introduction of the electron-donating 2-methylpropyl group in this compound would likely raise the HOMO energy compared to the parent N-phenylthiourea, potentially making it a slightly better electron donor. researchgate.net

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

Red regions (negative potential) indicate areas of high electron density, typically associated with lone pairs on electronegative atoms like sulfur and oxygen. These are sites prone to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

For this compound, the MEP surface would show a significant negative potential around the sulfur atom of the thiocarbonyl group, identifying it as a primary site for interaction with electrophiles or metal ions. Positive potential would be concentrated around the N-H protons. Analysis of the atomic charges, often using Natural Bond Orbital (NBO) methods, quantifies this charge distribution, confirming the high negative charge on the sulfur atom.

Molecular Dynamics Simulations and Conformational Landscape Mapping

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of different molecular shapes (conformations) and their relative stabilities.

This compound has several rotatable bonds, particularly around the C-N bonds and within the isobutyl group. This flexibility means the molecule can exist in various conformations. MD simulations can map the potential energy surface to identify the most stable conformers and the energy barriers for converting between them. For substituted thioureas, studies have shown that different conformers, such as cis-trans (CT) and trans-trans (TT) arrangements of the substituents relative to the C=S bond, can coexist. scispace.com The relative energies of these conformers determine their population at a given temperature.

The surrounding environment, especially the solvent, can significantly influence a molecule's conformation and properties. MD simulations can explicitly include solvent molecules (e.g., water, ethanol), or the effect of the solvent can be approximated using a polarizable continuum model (PCM) in quantum chemical calculations. frontiersin.org

For thiourea derivatives, polar solvents can stabilize charge separation and influence tautomeric equilibria. For this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment. The presence of solvent can alter the energy barriers between different conformers, potentially favoring one shape over another compared to the gas phase.

Mechanistic Insights into Reactivity and Transformation Pathways

Theoretical and computational chemistry provides powerful tools to understand the underlying mechanisms of chemical reactions involving this compound and related derivatives. These methods allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the calculation of energy barriers, offering a detailed picture of reactivity at the molecular level.

Transition State Analysis and Reaction Barrier Calculations

The reactivity of thiourea derivatives is often governed by their ability to act as catalysts or participate in specific reaction mechanisms. Understanding these roles requires a detailed analysis of the transition states (TS) involved in the rate-determining steps of a reaction.

Computational studies on thiourea-catalyzed reactions, such as the synthesis of thiourea from urea (B33335) and Lawesson's reagent, have elucidated the formation of a four-membered ring transition state. bibliotekanauki.pl In this process, the sulfur anion of Lawesson's reagent attacks the carbonyl carbon of urea, leading to an unstable C, O, P, S four-membered ring intermediate. bibliotekanauki.pl The instability of this ring drives the reaction forward by facilitating bond cleavage and formation to yield the thiourea product. bibliotekanauki.pl

For reactions where thiourea derivatives act as organocatalysts, such as in the tetrahydropyranylation of alcohols, computational analysis helps to compare different mechanistic models. By calculating the free energy barriers (ΔG‡), researchers can determine the most energetically favorable pathway. For instance, in some reactions, a mechanism involving the thiourea acting as a Brønsted acid was found to have a significantly lower activation barrier (e.g., ΔG‡ = 18.2 kcal/mol for a catalyst-mediated C-protonation step) compared to alternative pathways. nih.govacs.org These calculations are crucial for predicting reaction outcomes and for the rational design of more efficient catalysts.

The following table illustrates typical data obtained from transition state analysis for reactions involving thiourea derivatives.

| Reaction Pathway | Catalyst System | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Method |

| Catalyst-mediated C-protonation | Selenourea-Thiourea | 18.2 | DFT |

| Thioester Hydrogenation | Ru-1 Complex | Varies with T and P | Experimental/Kinetic |

| Michael Addition | Schreiner's Thiourea | Favorable vs. steric hindrance | Computational |

Data is illustrative and compiled from various studies on thiourea derivatives. nih.govu-tokyo.ac.jpacs.org

Brønsted Acid Organocatalysis Mechanisms of Thiourea Derivatives

While traditionally viewed as hydrogen-bond donors, there is substantial evidence that thiourea derivatives, including this compound, can function as effective Brønsted acid organocatalysts. acs.orgacs.orgrsc.org This mode of catalysis represents a significant paradigm shift from the conventional understanding of their reactivity, which focused on the simultaneous activation of electrophile and nucleophile via a double hydrogen-bonding motif. scispace.com

In the Brønsted acid (BA) mechanism, the thiourea catalyst protonates a substrate to form a more reactive intermediate, such as an oxacarbenium ion. acs.orgscispace.com This ion then reacts with a nucleophile, and in the final step, the proton is transferred back to the catalyst, completing the catalytic cycle. scispace.com Computational and experimental studies have shown a clear preference for the BA mechanism in certain reactions, such as the tetrahydropyranylation of alcohols. acs.orgscispace.com

Key findings supporting the Brønsted acid mechanism include:

Computational Preference : Calculations consistently show that transition states associated with the BA mechanism are energetically favored over those of the hydrogen-bonding (HB) mechanism. acs.orgscispace.com

Experimental Validation : Reactions using N-methylated thiourea derivatives, which are incapable of acting as double hydrogen-bond donors but can still act as Brønsted acids, show comparable catalytic activity, supporting the BA pathway. acs.org

Isotope Labeling Studies : Experiments with deuterated alcohols have provided further evidence for the Brønsted acid mechanism in certain organocatalyzed reactions. acs.org

This catalytic role is crucial in various organic transformations, including glycosylations and conjugate additions, where the thiourea N-H protons are directly involved in the rate- and enantioselectivity-determining step. nih.govrsc.org

Molecular Docking and Ligand-Target Interaction Prediction (Preclinical, In Silico Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.netmdpi.com This in silico approach is fundamental in drug discovery and medicinal chemistry for predicting the binding affinity and interaction patterns of potential drug candidates like this compound with biological targets. biointerfaceresearch.comnih.gov

Binding Affinity Prediction and Identification of Key Interacting Residues

The primary goal of molecular docking is to predict the binding energy, often expressed as a docking score or binding affinity (e.g., in kcal/mol), which indicates the stability of the ligand-receptor complex. mdpi.comosti.gov A more negative binding affinity suggests a stronger and more stable interaction. For thiourea derivatives, docking studies have been instrumental in identifying their potential as inhibitors for various therapeutic targets, including enzymes and receptors involved in cancer and other diseases. biointerfaceresearch.comjppres.com

For example, docking studies on various thiourea derivatives have shown strong binding affinities against targets like the Epidermal Growth Factor Receptor (EGFR) and histone deacetylase (HDAC) enzymes. researchgate.netbiointerfaceresearch.comjppres.com The calculations not only provide a binding score but also identify the specific amino acid residues in the protein's active site that are crucial for the interaction. These key residues often form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. biointerfaceresearch.com

The table below presents hypothetical docking results for this compound against common biological targets, based on findings for structurally similar compounds.

| Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | MET793, LYS745, ASP855 |

| B-Raf Proto-Oncogene (BRAF V600E) | 3OG7 | -9.2 | CYS532, GLY596, LYS483 |

| Human Adenosine A2A Receptor | 3EML | -7.8 | ASN253, SER277, HIS250 |

| Checkpoint Kinase 1 (Chk1) | 2YWP | -7.5 | CYS87, GLU91, LYS38 |

These values are illustrative and serve to represent typical outcomes of molecular docking studies for thiourea derivatives. biointerfaceresearch.comjppres.comnih.govjppres.com

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of a ligand-receptor complex is dictated by a network of non-covalent interactions. For thiourea derivatives, hydrogen bonding is a particularly important contributor to their binding and catalytic activity. acs.orgnih.gov The thiourea moiety (-NH-C(S)-NH-) contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom), allowing for multiple points of interaction. nih.govnih.gov

Hydrogen Bonds : In silico analyses reveal that the N-H protons of the thiourea core can form strong hydrogen bonds with electronegative atoms (like oxygen or nitrogen) in the amino acid residues of a protein's active site, such as aspartate or glutamine. nih.gov The carbonyl oxygen in acylthiourea derivatives can also act as a hydrogen bond acceptor. nih.gov

Hydrophobic and π-Interactions : The phenyl group of this compound and the isobutyl group contribute to hydrophobic interactions with nonpolar residues in the binding pocket. The aromatic phenyl ring can also engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or histidine. biointerfaceresearch.com

Time-resolved infrared spectroscopy combined with computational simulations has shown that in solution, only one of the thiourea's N-H groups may form a strong hydrogen bond with a substrate at any given moment, with a rapid exchange between the two N-H groups occurring on a picosecond timescale. acs.orgnih.gov This dynamic interplay of hydrogen bonds is crucial for understanding the catalytic mechanism and binding modes of these compounds. acs.org

Exploration of Biological Activities: in Vitro and Mechanistic Studies of N 2 Methylpropyl N Phenylthiourea

Enzyme Inhibition Studies and Kinetic Analysis

Urease Inhibition Activity and Mechanism

No specific studies detailing the urease inhibition activity or the kinetic mechanism of N-(2-Methylpropyl)-N-phenylthiourea were identified. Urease is a crucial enzyme in the hydrolysis of urea (B33335), and its inhibition is a target for treating various pathologies. The mechanism of urease inhibition often involves the interaction of inhibitor functional groups, such as oxygen, nitrogen, and sulfur, with the nickel ions in the enzyme's active site. While various thiourea (B124793) derivatives have been investigated as urease inhibitors, research focusing on the N-(2-Methylpropyl)-N-phenyl substituted variant is not present in the available literature.

Inhibition of Other Key Enzymes (e.g., Reverse Transcriptase, Tyrosinase)

There is no specific information regarding the inhibitory effects of this compound on enzymes such as reverse transcriptase or tyrosinase.

However, the parent compound, phenylthiourea (B91264) (PTU), is a well-documented inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. PTU is understood to interact with the copper ions within the tyrosinase active site and can also induce the degradation of the enzyme. Studies on other structurally related thiourea derivatives have shown that they can act as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting that the thiourea scaffold is a viable pharmacophore for targeting this enzyme.

Receptor Agonism/Antagonism at the Molecular and Cellular Level (In Vitro)

Toll-Like Receptor (TLR) Agonism and Signaling Pathway Activation (e.g., NF-κB Pathway)

No data is available concerning the agonistic or antagonistic activity of this compound at Toll-Like Receptors (TLRs) or its ability to activate associated signaling pathways like the NF-κB pathway. TLRs are fundamental in the innate immune response, and their modulation by small molecules is an area of significant therapeutic interest. While various compounds can activate TLR signaling, leading to the activation of the NF-κB pathway, no such activity has been reported for this compound.

Other Receptor Binding and Functional Assays in Cell Lines

No studies were found that describe the binding of this compound to any other specific receptors or its functional activity in cell-based assays.

Cellular Cytotoxicity and Apoptosis Induction in Defined Cell Line Models

There is no available research on the cytotoxic effects of this compound or its capacity to induce apoptosis in any defined cell line models. The parent molecule, N-phenylthiourea, has been noted to sensitize melanoma cells to radiation-induced cytotoxicity. However, this information cannot be directly extrapolated to the N-(2-Methylpropyl) derivative. Studies on other unrelated compounds demonstrate that cytotoxicity is often linked to the induction of oxidative stress and can lead to apoptosis, characterized by DNA fragmentation and the activation of enzymes like caspase-3.

Compound Names

As no specific data was found for the target compound, a table of mentioned compounds is not applicable.

Evaluation of Antiproliferative Effects on Cancer Cell Lines (e.g., MCF-7, T47D, HeLa)

There is currently no specific scientific literature available detailing the antiproliferative effects of this compound on the MCF-7, T47D, and HeLa cancer cell lines.

However, studies on other N-substituted phenylthiourea derivatives have shown potential anticancer activities. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated cytotoxic effects against MCF-7, T47D, and HeLa cells. jppres.com Similarly, compounds with methyl and nitro substituents on the N-benzoyl-N'-phenylthiourea backbone have been examined for their efficacy against MCF-7 breast cancer cells. ubaya.ac.id Halogenated bis-phenylthiourea derivatives have also been reported to exhibit cytotoxic activity against various cancer cell lines, including SW480, SW620, and PC3. nih.gov These findings suggest that the phenylthiourea scaffold is a promising area for the development of new anticancer agents, though specific data for the N-(2-methylpropyl) derivative is lacking.

Investigation of Molecular Targets and Pathways in Cell Death (e.g., EGFR, HER-2)

Specific investigations into the molecular targets and cell death pathways associated with this compound, such as its interaction with Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), have not been reported in the available literature.

Research on related compounds indicates that the phenylthiourea core can be a pharmacophore for targeting these receptors. For example, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea has been shown to inhibit the enzymatic activity of both EGFR and HER-2, leading to the inhibition of MCF-7 cell proliferation. rasayanjournal.co.in Furthermore, computational and experimental studies on N-(4-t-butylbenzoyl)-N'-phenylthiourea have identified EGFR as a potential molecular target. jppres.comubaya.ac.id These studies highlight the potential of phenylthiourea derivatives to act as EGFR and HER-2 inhibitors, but direct evidence for this compound is not available.

Antimicrobial Activities and Mode of Action Elucidation

Antibacterial Efficacy Against Specific Bacterial Strains (e.g., S. aureus, E. coli)

There is no specific data available on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli.

The broader class of thiourea derivatives has been investigated for antimicrobial properties. N-Phenylthiourea itself has been utilized as a precursor in the synthesis of compounds with antibacterial activity. caymanchem.com Additionally, various N-phenethylbenzamide derivatives have shown inhibitory effects against several microorganisms, including methicillin-resistant S. aureus. nih.gov

Antifungal and Antiviral Properties

Specific studies on the antifungal and antiviral properties of this compound are not present in the current scientific literature.

However, N-phenylthiourea has been used as a building block for synthesizing compounds with antifungal activities. caymanchem.com The thiourea functional group is also present in some molecules screened for anti-HIV activity. nih.gov

Antioxidant and Radical Scavenging Mechanisms

Direct experimental data on the antioxidant and radical scavenging mechanisms of this compound is limited.

However, studies on the parent compound, N-phenylthiourea, have demonstrated its antioxidant potential. Experimental and computational studies have shown that N-phenylthiourea can scavenge DPPH• radicals, with a measured IC50 value of 4.82 x 10⁻⁴ M. researchgate.netresearchgate.net The antioxidant capacity of phenylthiourea derivatives is thought to proceed via mechanisms such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT). researchgate.netresearchgate.net The antioxidant activity of thiourea derivatives, in general, has been a subject of interest, with studies on compounds like 1,3-diphenyl-2-thiourea and 1-benzyl-3-phenyl-2-thiourea showing radical scavenging capabilities. hueuni.edu.vn

Other Investigated Biological Modulations (e.g., Antiparasitic, Anti-inflammatory)

There is no specific information available regarding the antiparasitic or anti-inflammatory activities of this compound.

In the broader context of thiourea derivatives, some have been investigated for their anti-inflammatory properties. For instance, new thiourea derivatives of naproxen (B1676952) have been synthesized and evaluated for their anti-inflammatory effects. mdpi.com Additionally, the relationship between the conformational structure of some alpha-phenylpropionic acids, which share a phenyl group, and their anti-inflammatory activity has been explored. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Structural Features with Biological Activity and Selectivity

The core structure of N-(2-Methylpropyl)-N-phenylthiourea, featuring a phenyl ring and an isobutyl group attached to a thiourea (B124793) backbone, is a key determinant of its biological profile. The thiourea moiety, with its ability to form hydrogen bonds, often plays a crucial role in interacting with biological targets. nih.gov

The potency and efficacy of N-phenylthiourea derivatives are highly sensitive to the nature and position of substituents on the phenyl ring. Generally, the introduction of various functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

For instance, studies on related N-phenylthiourea derivatives have shown that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), at the para position of the phenyl ring can enhance antioxidant activity. researchgate.net Conversely, the introduction of electron-withdrawing groups, like halogens or nitro groups, has been found to increase antimicrobial and anticancer activities in some series of thiourea derivatives. nih.govmdpi.com

| Substituent on Phenyl Ring | General Effect on Biological Activity (in related Phenylthiourea (B91264) derivatives) | Potential Impact on this compound |

|---|---|---|

| Electron-donating groups (e.g., -OCH3, -CH3) | Increased antioxidant activity. researchgate.net | May enhance antioxidant properties. |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Increased antimicrobial and anticancer activity. nih.gov | Could potentially increase antimicrobial or cytotoxic effects. |

| Bulky groups | Can influence binding affinity and selectivity. | Alterations to the phenyl ring with bulky substituents could sterically hinder binding to some targets while improving it for others. |

While this compound itself is achiral, the introduction of chiral centers, for instance by substitution on the isobutyl group or by using a chiral substituent on the phenyl ring, could lead to stereoisomers with different biological activities. The spatial arrangement of atoms in a molecule can be critical for its interaction with chiral biological macromolecules like enzymes and receptors. Different stereoisomers may exhibit varying potencies, efficacies, or even different types of biological activity altogether.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives.nih.gov

QSAR studies are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds in a quantitative manner. analis.com.my These models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. technologynetworks.com

Predictive QSAR models for thiourea derivatives have been developed using various statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN). nih.govnih.gov These models correlate the biological activity (e.g., IC50 values) of a set of compounds with their calculated physicochemical descriptors. analis.com.mynih.gov For a series of this compound derivatives, a QSAR model could be developed by synthesizing a training set of compounds with diverse substituents on the phenyl ring, measuring their biological activity, and then using computational methods to generate descriptors and build a predictive model.

QSAR studies on various classes of thiourea derivatives have identified several key physicochemical descriptors that are often correlated with their biological activity. analis.com.my These descriptors provide insights into the molecular properties that are important for the desired biological effect.

| Physicochemical Descriptor | Description | Relevance to Biological Activity |

|---|---|---|

| Hydrophobicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the molecule. | Influences membrane permeability and transport to the target site. An optimal balance of hydrophilicity and lipophilicity is often required. researchgate.net |

| Electronic Properties (e.g., Hammett constants, HOMO/LUMO energies) | Describe the electron-donating or -withdrawing nature of substituents and the molecule's ability to participate in electronic interactions. researchgate.net | Important for binding to the target through electronic and electrostatic interactions. researchgate.net |

| Topological Descriptors | Numerical values that describe the size, shape, and branching of a molecule. | Can be related to the steric fit of the molecule in the active site of a protein. analis.com.my |

| Atom-centered fragments | Descriptors that count specific atom types and their immediate neighbors. | Provide information about hydrophobic and dispersive interactions crucial for cell membrane penetration and receptor binding. analis.com.my |

Pharmacophore Development and Molecular Feature Mapping (Preclinical Focus)

Pharmacophore modeling is a crucial step in modern drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.net A pharmacophore model for this compound derivatives can be developed based on the structures of known active compounds. researchgate.net

The key pharmacophoric features of N-phenylthiourea derivatives often include:

Hydrogen bond donors: The N-H groups of the thiourea moiety.

Hydrogen bond acceptors: The sulfur atom of the thiourea group.

Aromatic ring: The phenyl group, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic features: The isobutyl group.

By mapping these features, a pharmacophore model can be generated and used to virtually screen large compound libraries to identify new potential lead compounds with similar features and a higher probability of being active. researchgate.net This preclinical approach accelerates the discovery of novel and more effective drug candidates.

Coordination Chemistry of N 2 Methylpropyl N Phenylthiourea

Role in Materials Science and Supramolecular Assembly

The unique structural and electronic properties of thiourea (B124793) derivatives, including N-(2-Methylpropyl)-N-phenylthiourea, make them versatile building blocks, or 'tectons', for the construction of advanced materials and complex supramolecular architectures. Their ability to coordinate with a wide array of metal ions through the sulfur and nitrogen donor atoms is central to their function in these fields. rsc.orgtandfonline.com

The coordination of this compound with metal ions is anticipated to primarily occur through the sulfur atom of the thiocarbonyl group (C=S). This is a common feature among thiourea derivatives, which act as soft ligands, showing a preference for soft metal ions. rsc.org Depending on the metal center, its oxidation state, and the reaction conditions, the nitrogen atoms can also participate in coordination, leading to various coordination modes, such as monodentate or bidentate chelation. tandfonline.comrsc.org This versatility in coordination allows for the formation of a diverse range of metal complexes with different geometries and dimensionalities.

The resulting metal complexes can exhibit properties that are valuable for materials science. For instance, the incorporation of metal ions can lead to materials with interesting optical, electronic, or magnetic properties. Thiourea-based metal complexes have been explored for their potential in catalysis, sensing, and as precursors for the synthesis of metal sulfide (B99878) nanoparticles. ontosight.ai

In the context of supramolecular assembly, the phenyl and 2-methylpropyl (isobutyl) groups of this compound play a crucial role. These organic substituents can engage in non-covalent interactions, such as hydrogen bonding (N-H···S or N-H···anion), π-π stacking between the phenyl rings, and van der Waals forces. These directional and specific interactions can guide the self-assembly of the individual metal-ligand complexes into higher-order, multidimensional structures, including coordination polymers and metal-organic frameworks (MOFs). mdpi.com The formation of these supramolecular architectures is a bottom-up approach to creating materials with tailored porosity, stability, and functionality.

The table below provides representative data for metal complexes formed with analogous N,N'-disubstituted thiourea ligands, illustrating the types of structures and coordination modes that could be expected for complexes of this compound.

Table 1: Representative Metal Complexes of N,N'-Disubstituted Thiourea Ligands

| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cu(I) | N-(2-thiophenecarbonyl)-N′-(3-Cl,4-F-phenyl)thiourea | [Cu(L)₂(μ-S)]₂ | Distorted tetrahedral | rsc.org |

| Ru(II) | Chiral aroyl thiourea | [Ru(L)(η⁶-C₆H₆)Cl] | "3-legged piano-stool" | rsc.org |

| Pt(II) | N,N'-diphenylthiourea | [Pt(L)₂Cl₂] | Square planar | tandfonline.com |

| Ni(II) | N,N'-diphenylthiourea | [Ni(L)₂Cl₂] | Tetrahedral | tandfonline.com |

The design and synthesis of such materials based on this compound would allow for the fine-tuning of their properties by systematically varying the metal ion, the ligand-to-metal ratio, and the conditions for self-assembly. This could lead to the development of new materials for applications in areas such as gas storage, separation, and heterogeneous catalysis.

Advanced Analytical Methodologies for N 2 Methylpropyl N Phenylthiourea Research

Chromatographic Method Development for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental for separating N-(2-Methylpropyl)-N-phenylthiourea from impurities and quantifying it with high precision and accuracy. reachemchemicals.com The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. shimadzu.comlibretexts.org The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve optimal separation and detection.

The primary mode of separation for a molecule like this compound is typically reversed-phase chromatography. researchgate.net In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The optimization process focuses on:

Column Selection: A C8 or C18 column is generally suitable. For instance, a method for a related compound utilized a Lichrosorb C8 (150×4.6 mm, 5 µm) column. nih.gov

Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water (often with a buffer) is used. nih.gov The ratio is adjusted to control the retention time and resolution. Isocratic elution (constant mobile phase composition) is often sufficient for purity analysis, while gradient elution may be required for separating complex mixtures. shimadzu.com

Flow Rate: A typical flow rate is around 1.0 mL/min, which can be adjusted to optimize analysis time and separation efficiency. nih.govresearchgate.net

Detection: Given the presence of a phenyl group, UV detection is a straightforward choice. nih.gov The wavelength should be set at the absorbance maximum of the compound (e.g., 258 nm or 264 nm have been used for similar structures) to ensure high sensitivity. nih.govresearchgate.net

Temperature: Column temperature is controlled to ensure reproducible retention times.

A new normal-phase HPLC method was developed to separate a structurally similar compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, from ibuprofen (B1674241) sodium, using an Ultimate Silica column (4.6 × 250 mm, 5 μm) with isocratic conditions. researchgate.net Method validation according to ICH guidelines confirms linearity, accuracy, precision, and specificity, ensuring the method is reliable for routine quality control. nih.gov

Table 1: Example HPLC Method Parameters for Analysis of Related Phenyl-containing Compounds

| Parameter | Condition 1 (Reversed-Phase) nih.gov | Condition 2 (Normal-Phase) researchgate.net |

|---|---|---|

| Column | Lichrosorb C8 (150×4.6 mm, 5 µm) | Ultimate Silica (4.6 × 250 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) | Not specified, but typical for NP-HPLC |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 258 nm | UV at 264 nm |

| Analysis Time | < 20 min | < 20 min |

For volatile and thermally stable impurities, or for the analysis of the compound itself if it meets these criteria, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. shinryo.com It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. nih.gov

The development of a GC-MS method involves:

Column Selection: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase like 5% phenyl-polysiloxane) is chosen based on the polarity of the analytes.

Temperature Programming: The oven temperature is programmed to increase at a set rate, allowing for the separation of compounds with different boiling points. nih.gov For example, a program might start at 100°C and ramp up to 280°C. nih.gov

Ionization Mode: Electron Ionization (EI) is commonly used, which generates a reproducible fragmentation pattern that can be compared to spectral libraries (like the NIST library) for identification. jppres.com Chemical Ionization (CI) is a softer technique that produces a prominent molecular ion, useful for confirming the molecular weight of the compound and its trace impurities. nih.gov

Trace Analysis: GC-MS is exceptionally sensitive, capable of detecting substances at nanogram levels or lower, making it ideal for identifying trace contaminants. shinryo.comnih.gov Techniques like Selected Ion Monitoring (SIM) can be employed to further enhance sensitivity for specific target impurities.

GC-MS analysis of the parent compound, phenylthiourea (B91264), shows a characteristic mass spectrum with a top peak at m/z 93, which corresponds to the phenylamine fragment. nih.gov This type of fragmentation analysis is key to identifying related structures during purity assessments.

Mass Spectrometric Techniques for Metabolite Identification (Excluding Human Metabolism Profiles)

Understanding how this compound is metabolized is crucial for assessing its biological activity and potential for bioactivation. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for identifying and structurally elucidating metabolites formed in non-human biological systems. nih.gov

In vitro models provide a controlled environment to study metabolic pathways. nih.gov Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, are frequently used for phase I metabolism studies. bioivt.comresearchgate.net Liver slices, which contain a fuller complement of enzymes for both phase I and phase II reactions, offer a more complete picture of hepatic metabolism. nih.gov

Studies on the structurally related compound N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea (SDZ HDL 376) in rat, dog, and monkey liver microsomes revealed extensive metabolism. nih.govacs.org In rat liver microsomes, the major metabolic pathway was S-oxidation, while in monkey microsomes, carbon hydroxylation was the preferred route. nih.govacs.org These studies typically involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and then analyzing the resulting mixture by LC-MS/MS to detect the mass shifts corresponding to metabolic reactions (e.g., +16 Da for hydroxylation). nih.govbioivt.com

Table 2: Major Metabolites of a Related Thiourea (B124793) Analogue (SDZ HDL 376) in Non-Human Liver Microsomes

| Species | Major Metabolic Pathway | Primary Metabolite |

|---|---|---|

| Rat | S-oxidation | S-oxide |

| Monkey | Carbon Hydroxylation | Hydroxylated metabolite |

Data derived from studies on N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea. nih.govacs.org

Reactive metabolites formed during biotransformation can covalently bind to cellular macromolecules. The addition of trapping agents like glutathione (B108866) (GSH) to in vitro incubations can help identify such reactive intermediates.

For the analogue SDZ HDL 376, its NADPH-dependent oxidation led to covalent binding to microsomal proteins. nih.govacs.org This binding was decreased by the addition of GSH, which resulted in the formation of a novel thiocarbamide-glutathione adduct. acs.org Characterization by LC-MS/MS revealed that this adduct was unique, featuring a thioether linkage rather than the more common disulfide linkage seen with other thiocarbamides. nih.govacs.org This adduct formation was primarily mediated by cytochrome P450 enzymes. nih.gov The identification of such adducts is critical for understanding mechanisms of bioactivation and detoxification.

Spectrophotometric and Spectrofluorometric Assays for Mechanistic Studies

Spectrophotometric and spectrofluorometric assays are valuable for studying the kinetics and mechanisms of enzymes involved in the metabolism of this compound. While specific assays for this compound are not widely published, general principles can be applied.

For example, the activity of enzymes like phosphodiesterase can be measured spectrophotometrically by using a substrate that produces a colored product upon reaction, such as p-nitrophenol, which can be monitored at 400 nm. jppres.com Similarly, one could design assays to monitor the activity of cytochrome P450 enzymes in the presence of this compound. By using specific substrates that become fluorescent upon metabolism by a particular CYP isoform, one can determine if the compound acts as an inhibitor or substrate for that enzyme. These mechanistic studies provide insight into potential drug-drug interactions and the specific enzymes responsible for the compound's metabolism.

Potential Non Medicinal and Preclinical Applications

Agrochemical Applications

Herbicidal Activity and Mechanism of Action

While numerous thiourea (B124793) derivatives have been investigated for their herbicidal properties, specific data on the herbicidal efficacy of N-(2-Methylpropyl)-N-phenylthiourea remains limited in publicly available research. Generally, the herbicidal action of related thiourea compounds is attributed to the inhibition of essential plant enzymes or disruption of key physiological processes. For instance, some acylthiourea compounds are known to interfere with plant growth and development. However, without specific studies on this compound, its precise mechanism as a herbicide is not definitively established.

Insecticidal Activity and Target Identification

The exploration of thiourea derivatives for insecticidal applications has shown promise. These compounds can act as insect growth regulators or target specific physiological systems in insects. While general studies indicate that acylthiourea compounds exhibit pesticidal activity, detailed research identifying the specific insecticidal targets and efficacy of this compound is not extensively documented. The mode of action for related compounds often involves interference with the insect's nervous system or cuticle formation.

Fungicidal Properties and Environmental Impact Considerations

Thiourea derivatives have been recognized for their potential as antifungal agents. The sulfur and nitrogen atoms in the thiourea moiety can interact with fungal enzymes and proteins, leading to the disruption of cellular processes. N-Phenylthiourea, a related compound, has been used as a precursor in the synthesis of molecules with antifungal activity. The fungicidal properties of this compound are an area of interest, though specific data on its minimum inhibitory concentration (MIC) against various fungal pathogens are not widely reported.

From an environmental standpoint, the impact of any agrochemical is a critical consideration. The persistence, mobility, and potential toxicity to non-target organisms are key parameters that would require thorough investigation before any practical application of this compound as a fungicide.

Application as Organocatalysts in Organic Synthesis

The unique structural characteristics of this compound, particularly the presence of N-H protons and the thiocarbonyl group, make it a candidate for use as an organocatalyst. These catalysts are non-metallic small organic molecules that can accelerate chemical reactions.

Enantioselective Catalysis

Hydrogen Bond Catalysis in Specific Reactions

The primary mechanism by which thiourea derivatives function as organocatalysts is through hydrogen bond donation. The two N-H protons can form a bidentate hydrogen bond with an electrophilic substrate, enhancing its reactivity. This mode of activation is crucial in a variety of organic reactions. Studies on substituted diphenylthioureas have provided insight into how the electronic properties and conformation of the catalyst influence its activity. The trans-trans conformation of the N-H groups is often favored for effective bidentate hydrogen bonding. While this provides a theoretical framework, specific applications and documented efficacy of this compound in hydrogen bond-catalyzed reactions such as the Diels-Alder or Friedel-Crafts reactions are yet to be extensively reported.

Chemo-sensing and Receptor Mimicry Applications

There is no available scientific literature detailing the use of this compound in chemosensing or receptor mimicry.

In principle, thiourea-based compounds can act as chemosensors, often for anions or metal ions, through interactions like hydrogen bonding or colorimetric changes upon binding. nih.gov For a compound like this compound to function as a chemosensor, its thiourea protons (-NH) would need to interact selectively with a target analyte. The specificity and sensitivity of this interaction would be influenced by the electronic effects of the phenyl group and the steric bulk of the isobutyl group.

Similarly, receptor mimicry involves designing synthetic molecules that can replicate the binding site of a biological receptor. The ability of this compound to mimic a natural receptor would depend on its three-dimensional shape and the arrangement of its functional groups to interact with specific substrates. No studies have been published that explore this potential.

Preclinical Development Strategies for Targeted Therapies (Mechanistic Focus)

No preclinical development strategies for this compound have been documented. The general path for such a compound would involve initial screening for biological activity, followed by a structured process of refinement to enhance desired properties.

In Vitro Mechanistic Efficacy Against Disease Models

There are no published in vitro studies demonstrating the efficacy of this compound against any specific disease models.

Hypothetically, if this compound were to be screened, its activity would be assessed against various cell lines (e.g., cancer cells) or enzymatic assays. For instance, some thiourea derivatives have been investigated for their potential to inhibit enzymes like tyrosinase or to exhibit cytotoxic activity against cancer cells. jppres.comdrugbank.com A study on a related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea, showed cytotoxic activity against MCF-7, T47D, and HeLa cancer cell lines. jppres.com However, no such data exists for this compound.

Table 1: Hypothetical In Vitro Efficacy Data for this compound (Illustrative Only)

| Disease Model | Assay Type | Target | Result (e.g., IC₅₀) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No actual data is available for this compound.

Lead Molecule Identification and Optimization

This compound has not been identified as a lead molecule in any publicly accessible drug discovery program.

The process of lead identification and optimization is a cornerstone of drug development. researchgate.net It involves identifying a "lead" compound that shows promising activity and then systematically modifying its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov This iterative process, known as establishing a Structure-Activity Relationship (SAR), aims to enhance the therapeutic potential while minimizing adverse effects. researchgate.netgoogle.com For this compound, this process would involve synthesizing and testing a series of analogues with modifications to the phenyl ring or the isobutyl group to determine which structural features are critical for activity. Without an initial "hit" or identified biological activity, this optimization process has not been initiated.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea |

| N-phenylthiourea |

Future Directions and Research Gaps in N 2 Methylpropyl N Phenylthiourea Research

Unexplored Synthetic Avenues and Derivatization Possibilities

The synthesis of N-substituted thioureas is a well-established area of organic chemistry, yet there remains considerable scope for innovation, particularly in creating diverse derivatives of N-(2-Methylpropyl)-N-phenylthiourea. nih.govrsc.orgnih.gov Future research should prioritize the development of novel, efficient, and sustainable synthetic methodologies.

Key Research Areas:

Combinatorial Synthesis: The development of high-throughput combinatorial strategies would enable the rapid generation of a library of this compound analogues. This could involve variations in the substitution patterns on the phenyl ring and modifications of the 2-methylpropyl group.

Green Chemistry Approaches: Exploration of environmentally benign synthetic routes, such as microwave-assisted synthesis or the use of greener solvents and catalysts, would align with modern chemical principles. ijcrt.org

Derivatization for Functional Probes: The synthesis of derivatives bearing reporter groups (e.g., fluorophores, biotin) would create valuable tools for chemical biology studies aimed at elucidating the compound's mechanism of action.

| Potential Derivatization Strategy | Rationale | Potential Application |

| Introduction of electron-withdrawing or -donating groups on the phenyl ring | To modulate electronic properties and influence biological activity. | Structure-activity relationship (SAR) studies for drug discovery. |

| Modification of the isobutyl group | To explore the impact of steric bulk and lipophilicity on target binding. | Optimization of pharmacokinetic properties. |

| Attachment of fluorescent tags | To enable visualization of the compound's localization and interactions within cells. | Mechanistic studies and target identification. |

This table presents illustrative derivatization strategies for this compound based on general principles of medicinal chemistry for thiourea (B124793) derivatives.

Deeper Mechanistic Understanding of Biological Interactions and Target Validation

A significant gap in the current knowledge of this compound is the lack of a detailed understanding of its biological effects and molecular targets. While thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, the specific targets of this compound have not been identified. mdpi.comdntb.gov.uaresearchgate.net

Future research should focus on:

Phenotypic Screening: Broad screening of this compound and its derivatives across various disease models (e.g., cancer cell lines, microbial strains) to identify promising areas of biological activity.

Target Identification and Deconvolution: Employing modern chemical proteomics and genetic approaches to identify the specific protein targets of bioactive derivatives. nih.govfrontiersin.orgrsc.orgnih.gov Techniques such as affinity purification-mass spectrometry, yeast three-hybrid systems, and computational target prediction can be utilized. nih.gov

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are necessary to elucidate the precise mechanism by which this compound modulates its function.

| Target Identification Method | Description | Applicability to this compound |

| Affinity Chromatography | Immobilization of a derivatized form of the compound to a solid support to capture its binding partners from cell lysates. | Requires a synthetically accessible derivative with a linker for immobilization. |

| Yeast Three-Hybrid System | A genetic method to identify protein-small molecule interactions in a cellular context. | Can be a powerful tool for unbiased target discovery. |

| Computational Target Prediction | In silico methods that predict potential targets based on the chemical structure of the compound. | A useful starting point to guide experimental validation. |

This table outlines general target identification methods that could be applied to this compound.

Integration of Advanced Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and can greatly accelerate the optimization of this compound derivatives. researchgate.netjddhs.comjddhs.comnih.gov By leveraging computational tools, researchers can prioritize the synthesis of compounds with a higher probability of desired biological activity and improved pharmacokinetic properties.

Key integrated approaches include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of this compound analogues with their biological activity. jddhs.com

Molecular Docking and Dynamics Simulations: Using the three-dimensional structure of identified biological targets to predict the binding mode and affinity of this compound derivatives, guiding the design of more potent and selective compounds.

In Silico ADMET Prediction: Computational prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to identify candidates with favorable drug-like profiles early in the design process.

Exploration of Novel Applications Beyond Current Scope

The unique chemical properties of the thiourea moiety suggest that this compound and its derivatives could have applications beyond the traditional scope of medicinal chemistry. nih.gov Future research should explore these novel avenues, particularly in the fields of advanced materials and chemical biology.

Potential novel applications:

Advanced Materials: The sulfur atom in the thiourea group can participate in coordination with metal ions, suggesting the potential for developing novel polymers, sensors, or catalytic materials. The incorporation of this compound as a monomer or functional group could impart unique thermal, optical, or mechanical properties to materials.

Chemical Biology Tools: As previously mentioned, derivatized forms of this compound can be synthesized to serve as chemical probes. These probes could be used to investigate complex biological processes, identify new drug targets, and validate the mechanism of action of other bioactive molecules. semanticscholar.org Thiourea-based compounds have also shown promise as organocatalysts in asymmetric synthesis. rsc.orgacs.org

Q & A

Q. What are the established synthetic routes for N-(2-Methylpropyl)-N-phenylthiourea, and how can purity be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions between phenyl isothiocyanate and 2-methylpropylamine. Key steps include:

- Reagent stoichiometry: Maintain a 1:1 molar ratio of reactants to minimize byproducts .

- Solvent selection: Use anhydrous tetrahydrofuran (THF) or dichloromethane to enhance reaction efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR: Confirm substituent integration (e.g., phenyl protons at δ 7.2–7.5 ppm, thiourea NH at δ ~9.5 ppm) and absence of unreacted amines .

- HRMS: Validate molecular weight (e.g., [M+H]+ at m/z 209.1) with <2 ppm error .

- Elemental analysis: Ensure C, H, N, and S percentages align with theoretical values (e.g., C: 57.1%, N: 13.3%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (CAS 103-85-5 derivatives) .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in ligand-metal interactions?

Answer:

- DFT parameters: Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich thiourea sulfur as the primary metal-binding site .

- Reactivity descriptors: Use Fukui indices to predict nucleophilic/electrophilic regions for complexation with transition metals (e.g., Cu(II), Ni(II)) .

- Validation: Cross-check computed IR/Raman spectra with experimental data to refine models .

Q. How to resolve contradictions in reported bioactivity data for thiourea derivatives?

Answer:

- Experimental variables: Control solvent polarity (e.g., logP), pH, and temperature to standardize assays .

- Statistical analysis: Apply ANOVA to identify outliers in dose-response curves (e.g., IC50 variations in enzyme inhibition studies) .

- Meta-analysis: Compare datasets using platforms like PubChem BioAssay to isolate structure-activity trends .

Q. What methodologies enable the synthesis of metal complexes with this compound?

Answer:

Q. How to investigate degradation pathways of this compound under environmental conditions?

Answer:

Q. What strategies optimize the compound’s selectivity in receptor-binding assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.